Sitostenone

Cosmetic science Dermatology Melanogenesis

Sitostenone (β-Sitostenone, Stigmast-4-en-3-one, CAS 1058-61-3) is a phytosteroid derived from the oxidation of β-sitosterol, characterized by a 3-keto group and a Δ⁴ double bond within a C29 steroidal framework. It is isolated from diverse plant sources and is available as an analytical reference standard compliant with USP/EP guidelines for method development and validation.

Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
Cat. No. B12000126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitostenone
Molecular FormulaC29H48O
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C
InChIInChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3
InChIKeyRUVUHIUYGJBLGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sitostenone Procurement Guide: Chemical Identity, Regulatory Grade, and Core Bioactivity Profile


Sitostenone (β-Sitostenone, Stigmast-4-en-3-one, CAS 1058-61-3) is a phytosteroid derived from the oxidation of β-sitosterol, characterized by a 3-keto group and a Δ⁴ double bond within a C29 steroidal framework [1]. It is isolated from diverse plant sources and is available as an analytical reference standard compliant with USP/EP guidelines for method development and validation [2]. Bioactivity studies have demonstrated its capacity to inhibit NF-κB (IC₅₀ 11.51 µM) [3], inhibit mushroom tyrosinase (25.48% at 5 µM) [4], and promote glucose uptake in insulin-resistant hepatic cells via AMPK/PPAR-γ activation [5].

Why Generic Phytosterol Substitution Fails: The Critical Structure-Activity Distinction of Sitostenone


The substitution of sitostenone with its parent phytosterol, β-sitosterol, or the closely related analog stigmastenone introduces significant functional divergence that undermines experimental reproducibility. Unlike β-sitosterol, which lacks the 3-keto-Δ⁴ system, sitostenone demonstrates markedly different biological outcomes: it inhibits tyrosinase activity by 25.48% at a concentration where β-sitosterol shows no significant effect [1], and it exhibits selective cytotoxicity with an IC₅₀ of 128.11 µM against MDA-MB-231 breast cancer cells, a property not observed in unmodified β-sitosterol [2]. Furthermore, in antioxidant assays, sitostenone demonstrates 52.4% ABTS radical scavenging capacity, whereas stigmastenone, which possesses an additional C22-C23 double bond, shows no significant activity under identical conditions [3]. These quantitative disparities confirm that the Δ⁴-3-keto moiety is a non-redundant pharmacophore; generic substitution based solely on structural similarity will irreproducibly alter assay outcomes and invalidate comparative studies.

Sitostenone Quantitative Differentiation Guide: Head-to-Head Bioactivity and Selectivity Data


Selective Tyrosinase Inhibition: Sitostenone vs. β-Sitosterol in Melanogenesis Assays

Sitostenone exhibits selective tyrosinase inhibition, a key enzyme in melanin synthesis, at a concentration where its parent compound, β-sitosterol, is completely inactive. In B16F10 melanoma cells, 5 µM sitostenone reduced tyrosinase activity by 25.48% without inducing cytotoxicity, whereas β-sitosterol showed no significant inhibitory effect [1]. This functional disparity is directly attributable to the 3-keto-Δ⁴ moiety present in sitostenone but absent in β-sitosterol.

Cosmetic science Dermatology Melanogenesis

NF-κB Pathway Suppression: Sitostenone Demonstrates Superior Potency in Macrophage Inflammation Model

Sitostenone potently inhibits lipopolysaccharide (LPS)-induced NF-κB production in macrophages, a central regulator of inflammatory responses. Among 16 isolated compounds, sitostenone exhibited the lowest IC₅₀ value of 11.51 µM, demonstrating 2.0-fold greater potency than velutin (IC₅₀ 23.36 µM) and 2.2-fold greater potency than pilloin (IC₅₀ 25.58 µM) [1]. This indicates that sitostenone is a comparatively high-potency NF-κB inhibitor within this compound class.

Immunology Inflammation Natural product pharmacology

Radical Scavenging Capacity: Sitostenone vs. Stigmastenone in ABTS Antioxidant Assay

Sitostenone demonstrates measurable antioxidant activity in the ABTS radical cation decolorization assay, whereas its closely related analog stigmastenone is inactive. At a concentration of 100 µM, sitostenone achieved 52.4 ± 7.4% ABTS radical scavenging, while stigmastenone showed no significant activity (ns) under identical conditions [1]. The additional C22-C23 double bond in stigmastenone appears to abrogate the radical scavenging capacity observed in sitostenone.

Free radical biology Oxidative stress Antioxidant screening

Glucose Uptake Enhancement: Sitostenone Activates AMPK/PPAR-γ Pathway in Insulin-Resistant Hepatic Cells

Sitostenone significantly increases glucose uptake in high glucose-induced insulin-resistant HepG2 hepatic cells, an effect not observed with its parent compound β-sitosterol or other phytosterols in the same model. Treatment with sitostenone (concentration not specified in abstract) significantly increased glucose uptake and promoted insulin sensitivity, activating IRS-1, AKT, and GSK3β, and upregulating GLUT2 and GLUT4 via AMPK and PPAR-γ activation [1]. The study's bioactivity-guided fractionation identified sitostenone as the primary active principle in the n-hexane fraction, which displayed the strongest glucose-lowering activity among all sub-fractions tested [1].

Diabetes research Metabolic disorders Insulin signaling

Cancer Cell Cytotoxicity: Sitostenone Demonstrates Enhanced Activity Against MDA-MB-231 vs. Parent β-Sitosterol

Sitostenone exhibits notable cytotoxicity against the aggressive triple-negative breast cancer cell line MDA-MB-231, with an IC₅₀ of 128.11 µM, whereas β-sitosterol, its parent compound, shows significantly weaker activity [1]. In a comparative screen of β-sitosterol derivatives, sitostenone was identified as one of the more potent analogs, supporting the hypothesis that the 3-keto-Δ⁴ structural modification enhances anticancer potential [1].

Oncology Natural product drug discovery Breast cancer

Sitostenone Application Scenarios: Evidence-Backed Use Cases for Procurement Decision-Making


Cosmetic and Dermatological Research: Anti-Melanogenic Lead Compound

Sitostenone is an appropriate selection for cosmetic research programs targeting melanin synthesis. At 5 µM, it reduces tyrosinase activity by 25.48% in B16F10 melanoma cells without inducing cytotoxicity, whereas β-sitosterol is inactive under identical conditions [1]. This selective, non-toxic inhibition supports its use as a reference compound in skin-whitening agent discovery and as a benchmark for evaluating novel tyrosinase inhibitors.

Inflammation and Immunology Studies: Potent NF-κB Pathway Inhibitor

In inflammation research, sitostenone provides a potent tool for modulating the NF-κB pathway. It inhibits LPS-induced NF-κB production with an IC₅₀ of 11.51 µM, outperforming structurally related flavonoids velutin (23.36 µM) and pilloin (25.58 µM) by a factor of two or more [1]. This potency advantage makes sitostenone the preferred choice for in vitro models requiring robust suppression of inflammatory signaling at lower concentrations.

Metabolic Disease Research: Insulin Sensitivity and Glucose Uptake Modulation

Sitostenone is uniquely suited for investigations into hepatic insulin resistance and glucose homeostasis. It significantly enhances glucose uptake in insulin-resistant HepG2 cells via AMPK/PPAR-γ activation, a mechanism not shared by its parent phytosterol, β-sitosterol, or other common plant sterols [1]. Researchers investigating natural product-based insulin sensitizers or AMPK activators will find sitostenone to be a validated, pathway-specific tool.

Analytical Method Development and Quality Control: Regulatory-Compliant Reference Standard

Sitostenone is available as a fully characterized reference standard compliant with USP and EP pharmacopeial guidelines [1]. It is intended for use in analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical synthesis and formulation [1]. Procurement of this standard ensures traceability and supports regulatory submissions for products containing stigmasterol or related phytosteroid APIs.

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